molecular formula C19H13BrF2N2O2 B6546720 N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-89-9

N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546720
CAS No.: 946301-89-9
M. Wt: 419.2 g/mol
InChI Key: QDMOVIFFESHIEL-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine carboxamide core substituted with a 4-bromo-2-fluorophenyl group at the N-position and a 4-fluorobenzyl group at the 1-position. The bromine atom introduces steric bulk and lipophilicity, while the fluorine atoms modulate electronic properties and metabolic stability.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-5-8-17(16(22)10-13)23-18(25)15-2-1-9-24(19(15)26)11-12-3-6-14(21)7-4-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMOVIFFESHIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a well-known scaffold in drug development due to its diverse biological properties. The presence of bromine and fluorine atoms in its structure enhances lipophilicity, potentially influencing its interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₄BrF₂N₃O
Molecular Weight419.2 g/mol
Melting PointNot specified
SolubilityLipophilic

This compound exhibits significant biological activity primarily as an inhibitor of specific kinases . Kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cancer progression. By inhibiting these enzymes, the compound can disrupt pathways that promote tumor growth and survival.

Key Mechanisms:

  • Kinase Inhibition: The compound selectively binds to active sites on kinases, modulating their activity and potentially leading to reduced tumor cell proliferation.
  • Target Interaction: Studies indicate that it interacts with various molecular targets within cells, which can lead to altered enzymatic activities and cellular responses.

In Vitro Studies

Research has demonstrated that this compound can inhibit specific kinases associated with various cancers. For instance:

  • In preclinical models, it showed promise against tumor growth in gastric carcinoma xenografts, demonstrating complete tumor stasis when administered orally .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

  • Case Study: An analogue of this compound was tested in a human gastric carcinoma model (GTL-16) where it exhibited significant anti-tumor activity, leading to advancements into phase I clinical trials due to favorable pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
Benzamide, N-(4-fluorophenyl)-2-bromoSimilar structure but lacks trifluoromethyl groupNo halogenated substituents
1-Bromo-5-fluoro-2-nitrobenzeneSimilar bromine and fluorine substitutionDifferent functional groups
2-Fluorophenylboronic acidContains a fluorophenyl groupBoronic acid functionality

Comparison with Similar Compounds

Impact of Substituents on Physicochemical and Pharmacokinetic Properties

  • Bromine vs. Chlorine/Amino Groups: The target compound’s 4-bromo substituent increases molecular weight (vs. BMS-777607’s 3-chloro-2-amino group) and lipophilicity (clogP ~3.5 vs.
  • Fluorine Positioning: The 2-fluoro group on the phenyl ring may reduce metabolic oxidation compared to non-fluorinated analogs, as seen in BMS-777607’s improved oral bioavailability .
  • Benzyl vs. Pyridinyloxy Groups : The 4-fluorobenzyl group in the target compound lacks the ethoxy-pyridinyloxy chain of BMS-777607, which is critical for Met kinase binding .

Pharmacokinetic Considerations

  • Metabolic Stability : Bromine’s resistance to CYP450-mediated oxidation may extend the target compound’s half-life compared to BMS-777607, which undergoes rapid hepatic clearance due to its ethoxy group .

Preparation Methods

Introduction of the 4-Fluorobenzyl Group

The 1-[(4-fluorophenyl)methyl] substituent is typically introduced via N-alkylation of the DHP nitrogen. In a method analogous to Patent CN104529735A, a brominated DHP intermediate is treated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with reactions proceeding at 60–80°C for 12–24 hours. Yields for similar N-alkylations range from 70–85%.

Carboxamide Formation at Position 3

The carboxamide group is installed through coupling reactions between a DHP-3-carboxylic acid derivative and 4-bromo-2-fluoroaniline. Key steps include:

  • Activation of the carboxylic acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing the acid with SOCl₂ in dichloromethane (DCM) for 4 hours achieves quantitative conversion.

  • Amidation : Reacting the acid chloride with 4-bromo-2-fluoroaniline in the presence of a base such as pyridine or triethylamine. Patent AU2002222430B2 reports a 95% yield for a similar amidation using pyridine as both base and solvent.

Halogenation and Aromatic Substitution Strategies

Bromination at the 4-Position of the Phenyl Ring

Direct bromination of the phenyl ring is challenging due to competing side reactions. A directed ortho-bromination approach, leveraging the directing effects of existing substituents, is employed. For instance, using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ achieves selective bromination at the 4-position of 2-fluorophenyl derivatives. Yields of 80–90% are reported under optimized conditions.

Fluorine Incorporation

The 2-fluoro and 4-fluoro groups are typically introduced early in the synthesis via electrophilic fluorination or by starting with fluorinated building blocks. For example, 4-fluorobenzyl bromide—a common starting material—is commercially available, avoiding the need for late-stage fluorination.

Optimization and Catalytic Innovations

Recent studies highlight nanocatalysts for improving efficiency:

  • Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) enable solvent-free DHP synthesis with 94% yield and recyclability for 5 cycles.

  • Palladium on carbon (Pd/C) facilitates hydrogenation steps in related carboxamide syntheses, as seen in the reduction of nitro groups to amines.

Purification and Characterization

Reverse-phase HPLC is critical for isolating the target compound from byproducts. For example, a linear gradient of 30–65% acetonitrile in water over 30 minutes achieves >95% purity. Characterization data include:

  • ¹H NMR : Distinct signals for the dihydropyridine protons (δ 6.2–7.4 ppm), fluorobenzyl methylene (δ 4.3–4.6 ppm), and aromatic protons (δ 7.1–7.9 ppm).

  • HRMS : Exact mass confirmation (e.g., m/z 435.02 for C₁₉H₁₃BrF₂N₂O₂).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldCatalysts/ReagentsReference
Hantzsch-NanocatalystDHP core formation, N-alkylation, amidation78%Fe₃O₄@SiO₂-SO₃H
Acid Chloride CouplingSOCl₂ activation, pyridine-mediated amidation95%SOCl₂, pyridine
Directed BrominationFeCl₃-assisted bromination85%NBS, FeCl₃

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Coupling Reactions : Amide bond formation between the dihydropyridine core and substituted phenyl groups using coupling agents like EDCI or HOBt.
  • Substitution Reactions : Bromine and fluorine groups are introduced via nucleophilic aromatic substitution or halogen-exchange reactions under controlled temperatures (60–100°C) .
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are used to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/DMSO) are critical for isolating high-purity product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planar conformations via dihedral angle analysis (e.g., 8.38° between aromatic rings) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl protons at δ 4.8–5.2 ppm; carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 445.02) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) against kinases (e.g., Met kinase) or antimicrobial targets using fluorescence/colorimetric readouts .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) to determine EC₅₀ values .
  • Microbial Growth Inhibition : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. crystallography) be resolved?

  • Tautomer Analysis : X-ray crystallography (SHELX refinement) confirms dominant tautomers, while variable-temperature NMR detects equilibrium shifts . For example, lactam tautomers dominate in solid state, but solution NMR may show keto-enol interconversion .
  • Dynamic Effects : Solvent polarity (DMSO vs. CDCl₃) and pH influence proton chemical shifts; DFT calculations model electronic environments to reconcile discrepancies .

Q. What structure-activity relationship (SAR) insights guide optimization for enhanced potency?

  • Substituent Effects :
    • 4-Bromo-2-fluorophenyl : Enhances hydrophobic interactions in kinase binding pockets (e.g., Met kinase ATP site) .
    • 4-Fluorophenylmethyl : Improves metabolic stability by reducing CYP450 oxidation .
  • Bioisosteric Replacement : Replacing bromine with chlorine maintains activity while improving solubility (logP reduction from 3.8 to 3.2) .
  • Data-Driven Design : QSAR models correlate substituent electronegativity (Hammett σ values) with IC₅₀ improvements (R² > 0.85) .

Q. What computational strategies predict target binding modes and off-target risks?

  • Molecular Docking : AutoDock Vina or Glide simulates binding to Met kinase (PDB: 3LQ8), identifying hydrogen bonds with hinge residues (e.g., Met1160) .
  • MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns) and predict metabolite formation .
  • Off-Target Profiling : SwissTargetPrediction screens for kinase/GPCR cross-reactivity (>50% homology) .

Q. How is in vivo efficacy evaluated, and what pharmacokinetic challenges arise?

  • Xenograft Models : Oral administration (10–50 mg/kg) in immunodeficient mice with Met-dependent tumors; tumor volume reduction ≥50% indicates efficacy .
  • ADME Profiling :
    • Bioavailability : Low solubility (0.1 mg/mL in PBS) necessitates nanoformulation (e.g., liposomes) .
    • Metabolism : CYP3A4-mediated demethylation generates inactive metabolites; co-administration with ritonavir (CYP inhibitor) extends half-life from 2.5 to 6.8 hours .

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